molecular formula C12H12N2O B8716224 3-(6-Methoxypyridin-3-yl)aniline

3-(6-Methoxypyridin-3-yl)aniline

Cat. No.: B8716224
M. Wt: 200.24 g/mol
InChI Key: JUVJXRKSWNAIAS-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-3-yl)aniline is an aromatic amine derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and an aniline group (benzene with an -NH₂ substituent) at the 3-position of the pyridine core. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(6-methoxypyridin-3-yl)aniline

InChI

InChI=1S/C12H12N2O/c1-15-12-6-5-10(8-14-12)9-3-2-4-11(13)7-9/h2-8H,13H2,1H3

InChI Key

JUVJXRKSWNAIAS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Accessibility : Pyridine-aniline derivatives are commonly synthesized via cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or NAS reactions, with yields influenced by substituent positions .
  • Biological Relevance : Derivatives with electron-donating groups (e.g., methoxy) exhibit enhanced binding to aromatic residues in enzymes, while halogenated analogs show improved metabolic stability .
  • Material Science Applications : Planar pyridine-aniline systems are explored in OLEDs and coordination polymers due to their conjugated π-systems .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 3-(6-Methoxypyridin-3-yl)aniline, this method couples a boronic acid derivative with a halogenated aniline.

Procedure :

  • Reactants : 3-Bromoaniline (1.0 equiv.) and (6-methoxypyridin-3-yl)boronic acid (1.2 equiv.).

  • Catalyst System : Pd(dppf)₂Cl₂ (2 mol%) with Na₂CO₃ (4.0 equiv.) in a 1,4-dioxane/water (2.5:1) solvent mixture.

  • Conditions : Nitrogen atmosphere, 85°C for 12 hours.

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography.

Yield : 70–85%.
Key Insight : The choice of palladium ligand (dppf) enhances stability and catalytic activity, while the biphasic solvent system improves solubility of aromatic intermediates.

Buchwald-Hartwig Amination

This method enables direct coupling of aryl halides with amines but is less common for pre-functionalized anilines.

Procedure :

  • Reactants : 3-Iodoaniline and 6-methoxypyridine-3-boronic ester.

  • Catalyst : Pd₂(dba)₃/XantPhos (0.1–0.2 equiv.) in toluene.

  • Conditions : 110°C for 12 hours under nitrogen.

  • Workup : Prep-HPLC purification.

Yield : 50–65%.
Limitation : Lower yields due to competing side reactions in the presence of free amine groups.

Multi-Step Synthesis via Curtius Rearrangement

A patented route employs Curtius rearrangement to generate isocyanate intermediates, which are subsequently hydrolyzed to anilines.

Procedure :

  • Step 1 : Acylation of 3-nitroaniline with 6-methoxypicolinyl chloride.

  • Step 2 : Azide formation using diphenylphosphoryl azide (DPPA) and triethylamine in toluene.

  • Step 3 : Thermal decomposition of acyl azide at 100°C to form isocyanate.

  • Step 4 : Hydrolysis with trifluoroacetic acid (TFA) to yield this compound.

Yield : 60% (with phosphorous salt impurities).
Optimization : Replacing DPPA with T3P (propanephosphonic acid anhydride) improves purity to >95%.

Ullmann-Type Coupling with Copper Catalysts

Copper-mediated coupling offers a cost-effective alternative to palladium systems.

Procedure :

  • Reactants : 3-Iodoaniline and 3-(6-methoxy)pyridinylzinc chloride.

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand.

  • Conditions : DMF at 120°C for 24 hours.

  • Workup : Aqueous workup and recrystallization.

Yield : 40–55%.
Drawback : Longer reaction times and moderate regioselectivity.

Reductive Amination Pathways

While less direct, reductive amination of ketone precursors provides an alternative route.

Procedure :

  • Intermediate Synthesis : 3-(6-Methoxypyridin-3-yl)acetophenone via Friedel-Crafts acylation.

  • Reduction : Hydrogenation over Raney Ni at 50 psi H₂.

  • Oxidative Amination : NH₄OAc/NaBH₃CN system in MeOH.

Yield : 30–45%.
Utility : Suitable for scalable production despite lower efficiency.

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity Cost
Suzuki-MiyauraPd(dppf)₂Cl₂70–85>98%High
Curtius RearrangementDPPA/Triethylamine6090%Moderate
Buchwald-HartwigPd₂(dba)₃/XantPhos50–6595%High
Ullmann CouplingCuI/Phenanthroline40–5585%Low
Reductive AminationRaney Ni30–4580%Low

Key Observations :

  • Suzuki-Miyaura balances yield and purity but requires expensive palladium catalysts.

  • Curtius Rearrangement offers moderate yields but generates phosphorous impurities.

  • Copper Catalysis is economical but less efficient for complex substrates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(6-Methoxypyridin-3-yl)aniline?

  • Answer : The synthesis typically involves cross-coupling reactions. For example, a palladium-catalyzed coupling between 6-methoxypyridine derivatives and halogenated aniline precursors under inert conditions (e.g., nitrogen atmosphere) is effective. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos .
  • Solvent : Dimethylformamide (DMF) or toluene at 80–110°C .
  • Base : Potassium carbonate or triethylamine to deprotonate intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of techniques:

Technique Parameters Purpose
¹H/¹³C NMR CDCl₃ or DMSO-d₆, 400–600 MHzConfirm aromatic protons, methoxy group, and amine protons .
Mass Spectrometry ESI+ or EI modeVerify molecular ion peak ([M+H]⁺) and fragmentation pattern .
Elemental Analysis CHNS combustionValidate empirical formula (e.g., C₁₂H₁₁N₂O) .
HPLC C18 column, UV detection (254 nm)Quantify purity (>95%) and detect by-products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Contradictions often arise from structural modifications or assay variability. Methodological approaches include:

  • SAR Studies : Systematically vary substituents (e.g., replacing methoxy with ethoxy or trifluoromethyl) and test against standardized assays (e.g., kinase inhibition) .
  • Computational Modeling : Perform DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) or molecular docking to assess target binding .
  • Assay Replication : Use multiple cell lines (e.g., HEK293 vs. HeLa) to confirm activity trends .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The methoxy group acts as an electron-donating substituent, activating the pyridine ring for electrophilic attack. Key observations:

  • Ortho/para Directing : Methoxy directs substitution to the 2- or 4-position of the pyridine ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
  • Leaving Group Influence : Halogen (Cl/Br) substituents on the aniline moiety facilitate displacement with nucleophiles like thiols or amines .

Q. How does the electronic structure of this compound influence its spectroscopic properties?

  • Answer : Computational and experimental data reveal:

  • UV-Vis : Absorption at ~270 nm (π→π* transition in pyridine) and ~310 nm (n→π* in aniline) .
  • IR Spectroscopy : Stretching vibrations at 1250 cm⁻¹ (C–O in methoxy) and 3350 cm⁻¹ (N–H in aniline) .
  • DFT Insights : Methoxy lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to non-substituted analogs, increasing reactivity .

Data-Driven Analysis

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

  • Answer : Control via:

  • Protecting Groups : Temporarily block the aniline amine with Boc to prevent unwanted side reactions during pyridine functionalization .
  • Catalytic Systems : Use Pd₂(dba)₃ with SPhos ligand for selective C–N coupling at the pyridine’s 3-position .
  • Temperature Gradients : Lower temperatures (0–25°C) favor mono-substitution, while higher temperatures (80°C) promote di-substitution .

Q. How do structural analogs of this compound compare in pharmacological applications?

  • Answer : Key comparisons (data from SAR studies):

Analog Modification Biological Activity
3-(5-Methyltriazol-1-yl)anilineTriazole substituent2× higher kinase inhibition
3-(Pyrazin-2-yloxy)anilinePyrazine-oxygen linkerReduced cytotoxicity but improved solubility
3-(Trifluoromethyl)anilineCF₃ substitutionEnhanced metabolic stability but lower bioavailability

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